molecular formula C15H17Cl2NO3 B11170954 Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate

Cat. No.: B11170954
M. Wt: 330.2 g/mol
InChI Key: MRIKEVLHPSWLGY-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a dichlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The dichlorobenzoyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-4-8-18(9-10)14(19)13-11(16)6-3-7-12(13)17/h3,6-7,10H,2,4-5,8-9H2,1H3

InChI Key

MRIKEVLHPSWLGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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